
(R)-BoroLeu-(+)-Pinanediol-hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-BoroLeu-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable tool in various chemical reactions and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroLeu-(+)-Pinanediol-hydrochloride typically involves the reaction of ®-BoroLeu with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of ®-BoroLeu-(+)-Pinanediol-hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the compound, which is essential for its applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
®-BoroLeu-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to yield different boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include various boronic acid derivatives, reduced boron compounds, and substituted products with different functional groups.
Applications De Recherche Scientifique
®-BoroLeu-(+)-Pinanediol-hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-BoroLeu-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group in the compound can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ®-BoroLeu-(+)-Pinanediol-hydrochloride include other boronic acid derivatives, such as:
- (S)-BoroLeu-(+)-Pinanediol-hydrochloride
- ®-BoroVal-(+)-Pinanediol-hydrochloride
- ®-BoroPhe-(+)-Pinanediol-hydrochloride
Uniqueness
What sets ®-BoroLeu-(+)-Pinanediol-hydrochloride apart from other similar compounds is its specific chiral configuration and the presence of the pinanediol moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C15H29BClNO2 |
|---|---|
Poids moléculaire |
301.7 g/mol |
Nom IUPAC |
3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10?,11?,12?,13?,15-;/m0./s1 |
Clé InChI |
XIWVZUJBIPFACB-DONSXDIISA-N |
SMILES isomérique |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.Cl |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


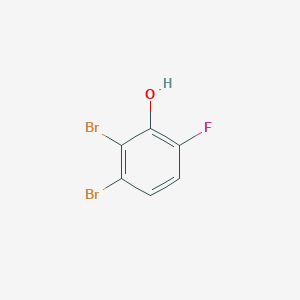

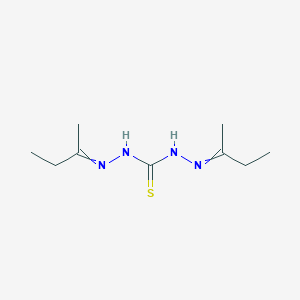


![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)

![[5-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14074367.png)
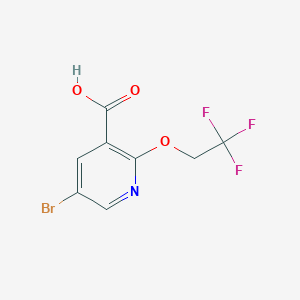

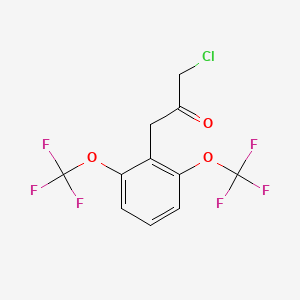
![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
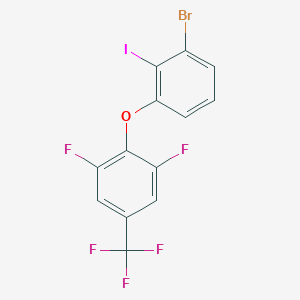
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
